molecular formula C8H6BrNO3 B15057695 3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15057695
M. Wt: 244.04 g/mol
InChI Key: IPTXWRVYJWZKAW-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C7H4BrNO3 It is a heterocyclic compound containing both furan and pyrrole rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a carboxylic acid with a suitable amine, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of acid catalysts and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrole compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a thieno ring instead of a furo ring, leading to different chemical properties and applications.

Uniqueness

3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both furan and pyrrole rings, as well as the bromine atom. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

3-bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H6BrNO3/c1-3-6(9)7-5(13-3)2-4(10-7)8(11)12/h2,10H,1H3,(H,11,12)

InChI Key

IPTXWRVYJWZKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(N2)C(=O)O)Br

Origin of Product

United States

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